

Check Availability & Pricing

# CHF-1024: A Technical Guide to the Active Metabolite of Nolomirole

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nolomirole |           |
| Cat. No.:            | B1679826   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of CHF-1024, the active metabolite of the prodrug **Nolomirole** (CHF-1035). **Nolomirole** was developed as a dual dopamine D2 and α2-adrenergic receptor agonist for the potential treatment of heart failure. Upon administration, **Nolomirole** is rapidly hydrolyzed by circulating esterases into its pharmacologically active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This document details the pharmacological profile of CHF-1024, including its mechanism of action, and summarizes key preclinical findings. Experimental protocols for relevant assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.

#### Introduction

**Nolomirole** (CHF-1035) is a prodrug designed to deliver its active metabolite, CHF-1024, a potent agonist at both dopamine D2 and  $\alpha$ 2-adrenergic receptors.[1] The rationale for developing a dual agonist stems from the potential synergistic effects of activating these two receptor systems in the context of cardiovascular disease, particularly heart failure. Activation of presynaptic D2 and  $\alpha$ 2 receptors can inhibit norepinephrine release, thereby reducing sympathetic tone, a key contributor to the pathophysiology of heart failure.[2] This guide focuses on the properties and actions of the active metabolite, CHF-1024.



### Pharmacology of Nolomirole and CHF-1024

**Nolomirole**, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is rapidly converted to CHF-1024 in the body.[1] This conversion is a critical step for its pharmacological activity.

#### **Receptor Binding Affinity**

While specific binding affinity (Ki) values for CHF-1024 are not readily available in the public domain, the affinity of the enantiomers of the parent prodrug, **Nolomirole**, provides some insight into the target engagement. It is important to note that the affinity of the active metabolite, CHF-1024, may differ.

| Receptor      | Enantiomer | Ki (nM) |
|---------------|------------|---------|
| Dopamine D2   | (-)        | 120     |
| Dopamine D2   | (+)        | 2,400   |
| α2-Adrenergic | (-)        | 130     |
| α2-Adrenergic | (+)        | 1,600   |

Table 1: Receptor Binding Affinities of Nolomirole

Enantiomers.[1]

#### **Pharmacokinetics**

Detailed pharmacokinetic parameters for CHF-1024, such as Cmax, Tmax, AUC, and clearance, are not extensively reported in publicly available literature. The elimination half-life of the prodrug, **Nolomirole**, is stated to be 3 hours.[1] The rapid hydrolysis of **Nolomirole** suggests that the appearance of CHF-1024 in circulation is fast.

## **Mechanism of Action and Signaling Pathways**

CHF-1024 exerts its effects through the simultaneous activation of dopamine D2 and  $\alpha$ 2-adrenergic receptors, which are both G protein-coupled receptors (GPCRs) typically coupled to inhibitory G proteins (Gi/o).



#### **Dopamine D2 Receptor Signaling**

Activation of D2 receptors by CHF-1024 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.



Click to download full resolution via product page

Dopamine D2 Receptor Signaling Pathway

#### α2-Adrenergic Receptor Signaling

Similarly, the activation of  $\alpha$ 2-adrenergic receptors by CHF-1024 also couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This pathway is particularly important in the presynaptic inhibition of norepinephrine release from sympathetic nerve terminals.



Click to download full resolution via product page

α2-Adrenergic Receptor Signaling Pathway

## **Preclinical Studies and Key Findings**

Preclinical studies in animal models of cardiovascular disease have provided evidence for the therapeutic potential of CHF-1024.



## Effects in Pressure Overload-Induced Cardiac Hypertrophy

In a rat model of pressure-overload hypertrophy induced by interrenal aortic stenosis, CHF-1024 demonstrated significant cardiovascular effects.

| Parameter                                                            | Vehicle       | CHF-1024 (highest dose) |
|----------------------------------------------------------------------|---------------|-------------------------|
| Blood Pressure (mmHg)                                                | 219 +/- 10    | 161 +/- 10              |
| Urinary Norepinephrine (μ<br>g/24h )                                 | 1.80 +/- 0.18 | 0.40 +/- 0.14           |
| Table 2: Effects of CHF-1024 in a Rat Model of Pressure Overload.[3] |               |                         |

These findings indicate that CHF-1024 can effectively lower blood pressure and reduce sympathetic nervous system activity, as evidenced by the marked dose-dependent attenuation of urinary norepinephrine excretion.[3] Furthermore, CHF-1024 was shown to blunt left ventricular perivascular fibrosis in this model.[3]

## **Antiarrhythmic and Electrophysiological Effects**

In a rat model of pressure-overload cardiac hypertrophy, CHF-1024 exhibited antiarrhythmic properties and positively influenced myocyte electrical remodeling. Treatment with CHF-1024 abolished the prolongation of action potential duration (APD) observed in hypertrophied hearts and reduced cell width at all tested doses.

## **Experimental Protocols**

This section provides an overview of the methodologies used in the preclinical evaluation of CHF-1024.

## In Vivo Model: Monocrotaline-Induced Congestive Heart Failure in Rats

• Objective: To assess the efficacy of a test compound in a model of congestive heart failure.



- · Animal Model: Sprague-Dawley rats.
- Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (50 mg/kg).
- Treatment: Commencing three days after monocrotaline injection, animals are randomly allocated to receive the test compound (e.g., Nolomirole 0.25 mg/kg twice daily) or vehicle orally.
- Duration: Treatment continues for four weeks.
- Endpoints: At the end of the study, animals are sacrificed for the evaluation of:
  - Heart hypertrophy (atrial and ventricular weights).
  - Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone (determined by radioimmunoassay).
  - Tissue norepinephrine concentration (quantified by high-pressure liquid chromatography).
  - Presence of pleural/peritoneal effusions.[2]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Pharmacokinetics and tissue distribution study of 18 bioactive components in healthy and chronic heart failure rats after oral administration of Qi-Shen-Ke-Li formula using ultra-highperformance liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha2-adrenoceptor mediated co-release of dopamine and noradrenaline from noradrenergic neurons in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross interaction of dopaminergic and adrenergic systems in neural modulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CHF-1024: A Technical Guide to the Active Metabolite of Nolomirole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679826#chf-1024-as-the-active-metabolite-of-nolomirole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com